2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)6-3-9-4-8(6)1-2-12-5-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANKVQPIWMXZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CNCC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-49-1 | |
| Record name | 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride typically involves the construction of the spirocyclic core through the reaction of an oxane (oxygen-containing cyclic ether) derivative with an azaspiro precursor under controlled conditions. The process often requires catalysts, specific solvents, temperature regulation, and subsequent purification steps to isolate the hydrochloride salt form of the compound.
Detailed Synthetic Procedures
Reaction of Oxane Derivative with Azaspiro Compound
- Starting Materials: Oxane derivatives and azaspiro compounds are reacted under inert atmosphere conditions.
- Solvents: Commonly tetrahydrofuran (THF) or acetonitrile (CH3CN) are used due to their ability to dissolve both reactants and maintain reaction homogeneity.
- Catalysts and Reagents: Lithium aluminum hydride (LiAlH4) is employed for reduction steps in related spirocyclic pyrrolidine syntheses, indicating potential utility in related spirocyclic amine reductions.
- Temperature Control: Initial reactions are often conducted at 0 °C to room temperature to control reaction kinetics and avoid side reactions.
- Reaction Time: Extended stirring times (up to 72 hours) may be necessary to ensure complete conversion.
- Workup: Quenching excess reagents carefully with water or aqueous solutions, followed by organic extraction and drying over sodium sulfate.
- Purification: Vacuum distillation or flash chromatography is used to isolate the pure compound or intermediate.
Oxidative and Functional Group Transformations
- Oxidation steps using meta-chloroperoxybenzoic acid (mCPBA) or iodine (I2) in the presence of sodium bicarbonate (NaHCO3) have been reported in related spirocyclic syntheses to introduce or modify functional groups on the spirocyclic ring.
- These transformations enable the formation of carboxylic acid functionalities essential for the final compound.
Preparation of Hydrochloride Salt
- After obtaining the free acid form of 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid, acidification with hydrochloric acid (HCl) in aqueous or organic media produces the hydrochloride salt.
- The salt formation improves compound stability, solubility, and crystallinity, facilitating handling and further applications.
Data Table Summarizing Key Preparation Steps
Research Findings and Observations
- Reaction Efficiency: The multi-step synthesis requires careful control of stoichiometry and reaction conditions to optimize yield and purity. Yields reported for similar spirocyclic intermediates range from moderate (46%) to high (up to 91%) depending on the step and purification method.
- Purity and Characterization: Characterization by ^1H and ^13C NMR, LC-MS, and HRMS confirms the structure and purity of the final compound. For example, NMR data show characteristic chemical shifts corresponding to the spirocyclic framework and carboxylic acid moiety.
- Scalability: Literature reports demonstrate the feasibility of multigram scale synthesis, employing scalable reaction setups and purification techniques suitable for research and potential industrial applications.
- Stability: The hydrochloride salt form exhibits improved stability and solubility profiles, which are critical for biochemical assays and formulation development.
Chemical Reactions Analysis
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are critical for developing new compounds with specific functionalities.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate or hydrogen peroxide. |
| Reduction | Reduction reactions can be performed using lithium aluminum hydride. |
| Substitution | Nucleophilic substitution can replace the chlorine atom with amines or thiols. |
Biology
In biological research, 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride is investigated for its interactions with enzymes and proteins. It has been shown to form stable complexes with certain enzymes, which can modify their activity and influence biochemical pathways. For instance, its interaction with carboxylesterases can alter enzyme conformation and functionality.
Medicine
The compound is being explored for its therapeutic properties, particularly as a precursor in drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals aimed at treating various conditions.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating innovative products in various sectors.
Case Studies and Research Findings
Research findings indicate that this compound has been effective in various experimental setups:
- Enzyme Interaction Studies : Studies have demonstrated that this compound can inhibit carboxylesterases, providing insights into its potential use as an enzyme modulator.
- Drug Development Initiatives : Ongoing research aims to utilize this compound in synthesizing novel therapeutic agents targeting specific diseases.
- Material Science Applications : Investigations into its use in developing new materials have shown promising results, particularly in creating compounds with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Substituent Effects : The ethyl ester derivative () lacks the ionic character of the hydrochloride salt, impacting solubility and reactivity.
Spiro[3.5] and Bicyclo Systems
Key Differences :
- Ring Strain : The spiro[3.5] system () imposes greater steric strain compared to the [4.4] system, influencing thermal stability.
- Conformational Flexibility : Bicyclo[3.3.1] derivatives () lack the spiro junction, reducing torsional freedom.
Functional Group Variations
Biological Activity
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride is a synthetic compound with the molecular formula CHClNO and a molecular weight of 207.65 g/mol. This compound has garnered attention in biochemical research due to its potential interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
The compound is characterized by its unique spirocyclic structure, which contributes to its biochemical interactions. Its synthesis typically involves the reaction of an oxane derivative with an azaspiro compound under controlled conditions, resulting in a stable product suitable for various applications in research and industry .
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:
- Enzyme Interaction : It has been shown to form stable complexes with carboxylesterases, enzymes that play a critical role in the hydrolysis of ester bonds. This interaction can lead to alterations in enzyme conformation and activity, thereby influencing metabolic pathways.
- Receptor Binding : The compound may also interact with various receptors, potentially modulating signaling pathways involved in cellular responses. The exact targets and pathways remain to be fully elucidated through further research.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzyme activities, particularly those involved in metabolic processes. For instance, studies have demonstrated its effects on carboxylesterases, leading to altered enzymatic activity which could impact drug metabolism and efficacy .
Case Studies
- Study on Enzyme Interaction : A detailed biochemical analysis revealed that the compound could significantly inhibit carboxylesterase activity in vitro, suggesting its potential as a lead compound for developing enzyme inhibitors.
- Therapeutic Potential : Preliminary investigations into the therapeutic applications of this compound have shown promise in modulating pathways related to pain and inflammation, although comprehensive clinical studies are still required to validate these findings.
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | This compound |
| Main Biological Activities | Enzyme inhibition, receptor modulation |
| Potential Applications | Drug development, biochemical research |
Q & A
Q. What are the recommended synthetic routes for 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
A one-pot synthesis using Mn(III)-mediated oxidative coupling of 4-acylpyrrolidine-2,3-diones has been reported, yielding the spirocyclic core with high efficiency. Key parameters include:
- Oxidant selection : Mn(OAc)₃·2H₂O in acetic acid at 80°C promotes regioselective cyclization .
- Substrate design : Pre-functionalization of the pyrrolidine ring with electron-withdrawing groups (e.g., acyl) enhances cyclization kinetics.
- Work-up : Acidic hydrolysis (HCl) converts intermediates to the hydrochloride salt.
Optimization should prioritize monitoring by TLC or HPLC to minimize side reactions (e.g., over-oxidation).
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a multi-technique approach:
- NMR : Confirm spirocyclic connectivity via - and -NMR, focusing on deshielded protons adjacent to the oxa/aza moieties .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺: ~246.1 for C₈H₁₂NO₃Cl).
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .
- Elemental analysis : Ensure chloride content aligns with theoretical values for the hydrochloride salt.
Q. What stability considerations are critical for handling and storing this compound?
- Moisture sensitivity : The hydrochloride salt is hygroscopic; store under inert gas (argon) with desiccants .
- Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating during solvent removal.
- pH sensitivity : Aqueous solutions should be buffered (pH 4–6) to prevent hydrolysis of the spirocyclic core .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this spirocyclic compound?
- Target identification : Molecular docking studies (e.g., AutoDock Vina) against enzymes like fatty acid amide hydrolase (FAAH) can reveal binding affinities. The spirocyclic structure mimics carboxamide transition states, a feature exploited in FAAH inhibitors .
- ADME prediction : Tools like SwissADME assess bioavailability, highlighting potential metabolic liabilities (e.g., oxidation at the aza moiety) .
- Dynamic simulations : MD simulations (GROMACS) evaluate conformational stability in biological membranes .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Dose-response reevaluation : Confirm activity across multiple assays (e.g., enzymatic vs. cellular) to rule off-target effects .
- Batch analysis : Compare impurities (HPLC-MS) across studies; trace solvents (e.g., DMF) may inhibit enzymes .
- Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for conflicting activities .
Q. How can researchers leverage this compound’s spirocyclic framework for novel drug discovery?
- Scaffold hybridization : Merge the spiro core with privileged fragments (e.g., benzodiazepines) via Suzuki coupling or amide linkages .
- Stereochemical diversification : Explore enantioselective synthesis (chiral catalysts) to optimize target selectivity .
- Pro-drug design : Mask the carboxylic acid as an ester to enhance blood-brain barrier penetration .
Q. What analytical methods detect degradation products under stressed conditions?
- Forced degradation : Expose the compound to heat (60°C), light (UV), and hydrolytic conditions (0.1M HCl/NaOH).
- LC-MS/MS : Identify major degradants (e.g., ring-opened byproducts via retro-aldol pathways) .
- Stability-indicating assays : Validate HPLC methods (ICH Q2) with resolution >2.0 between parent and degradants .
Methodological Notes
- Synthetic reproducibility : Document solvent purity (e.g., anhydrous AcOH) and Mn(III) lot variability, which impact reaction yields .
- Data validation : Cross-reference spectral data with spirocyclic analogs (e.g., 1-azaspiro[4.4]nonan-2-ones) to confirm assignments .
- Ethical reporting : Disclose all synthetic attempts, including failed routes, to aid mechanistic understanding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
